1-(4-Benzylpiperidin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
Description
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S.C2H2O4/c28-21(27-10-8-18(9-11-27)13-17-5-2-1-3-6-17)16-26-14-19(15-26)23-24-22(25-29-23)20-7-4-12-30-20;3-1(4)2(5)6/h1-7,12,18-19H,8-11,13-16H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAWHWSHNOHQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Benzylpiperidin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Benzylpiperidine moiety : Known for its interaction with various neurotransmitter receptors.
- Azetidine ring : Contributes to the overall pharmacological profile.
- Thiophen-2-yl and oxadiazol moieties : These heterocycles are often associated with enhanced biological activity.
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, highlighting its potential as a therapeutic agent. Key findings include:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzylpiperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule showed efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in treating infections caused by these pathogens .
Neuropharmacological Effects
The benzylpiperidine structure is known for its interaction with dopamine and serotonin receptors. Research has indicated that compounds within this class can act as selective inhibitors or modulators of these receptors. For example, certain analogs demonstrated high affinity for sigma receptors, which are implicated in various neurological conditions .
Anticancer Properties
Some studies have explored the anticancer potential of related compounds. The incorporation of thiophene and oxadiazole rings has been linked to increased cytotoxicity against cancer cell lines. For instance, compounds exhibiting similar structural features have shown promise in inhibiting tumor growth in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substitution Patterns : Variations in the substituents on the benzyl and piperidine rings significantly influence receptor binding affinity and selectivity.
- Heterocyclic Influence : The presence of thiophene and oxadiazole groups enhances lipophilicity and bioavailability, contributing to improved pharmacokinetic profiles .
Case Studies
Several case studies have highlighted the biological effects of similar compounds:
- Study on Antimicrobial Efficacy : A series of piperidine derivatives were synthesized and tested against various pathogens. The results indicated a correlation between specific structural modifications and increased antimicrobial activity .
- Neuropharmacological Assessment : Compounds were evaluated for their effects on neurotransmitter systems, revealing significant interactions with dopamine and serotonin receptors, which could be leveraged for developing treatments for mood disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 450.55 g/mol |
| Solubility | Soluble in DMSO |
| Receptor Affinity (Sigma 1) | K(i) values ranging from 10 nM to 100 nM |
| Antimicrobial Activity | Effective against multiple bacterial strains |
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the coupling of benzylpiperidine with thiophenyl oxadiazole derivatives. The synthesis typically involves:
- Formation of the piperidine ring.
- Introduction of the thiophene moiety via electrophilic substitution.
- Finalization of the ethanone structure through acylation reactions.
The molecular formula is , with a molecular weight of 512.6 g/mol. The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that derivatives containing piperidine and oxadiazole structures exhibit promising anticancer activities. The compound has shown cytotoxic effects against various cancer cell lines, including leukemia (HL60, K562, U937) and solid tumors. A study published in MDPI highlighted its potential as an anti-leukemic agent due to its ability to induce apoptosis in cancer cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research into similar piperidine derivatives has demonstrated efficacy against bacterial pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating that 1-(4-Benzylpiperidin-1-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate may also possess similar activity .
Neurological Applications
Given its piperidine framework, there is interest in exploring this compound's effects on neurological conditions. Compounds with similar structures have been investigated for their roles as muscarinic receptor antagonists, which are relevant in treating disorders like Alzheimer's disease .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparison of Piperidine Derivatives
| Compound Name | Key Functional Groups | Solubility (Predicted) | Potential Bioactivity |
|---|---|---|---|
| Target Compound | Oxadiazole, thiophene, azetidine | Moderate (oxalate salt) | Neurological/antimicrobial |
| 1-(1-Benzylpiperidin-4-yl)-2,2,2-trifluoroethanone oxalate | Trifluoroethanone | High | Not reported |
| 1-(4-((Benzyl(ethyl)amino)methyl)piperidin-1-yl)-2-chloroethanone | Chloroethanone, ethylamine | Low | Kinase inhibition |
Heterocyclic Analogues
Oxadiazole and Thiophene-Containing Compounds
The 1,2,4-oxadiazole-thiophene motif in the target compound is electron-deficient, enhancing its ability to engage in hydrogen bonding and π-stacking. Similar structures include:
Imidazole/Benzimidazole Derivatives
Patented compounds such as {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine (Example 74 in EP 1 926 722 B1) highlight the role of imidazole rings in enhancing binding to enzymes like kinases. The target compound’s oxadiazole may offer similar rigidity but with distinct electronic properties .
Table 2: Heterocyclic Compound Comparison
| Compound Name | Heterocycles | Electronic Profile | Bioactivity (Reported/Inferred) |
|---|---|---|---|
| Target Compound | Oxadiazole, thiophene | Electron-deficient | Antimicrobial/CNS modulation |
| 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine | Triazole, benzothiazole | Electron-rich (nitro) | Anticancer/antibacterial |
| EP 1 926 722 B1 Example 74 | Imidazole, benzimidazole | Electron-neutral | Kinase inhibition |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions must be controlled?
The synthesis involves multi-step reactions, including:
- Coupling reactions : Palladium catalysts (e.g., Pd(OAc)₂) are often used to facilitate aryl-aryl bond formation between the benzylpiperidine and oxadiazole-azetidine moieties .
- Oxadiazole ring formation : Cyclocondensation of thioamides or nitriles with hydroxylamine under reflux in ethanol .
- Oxalate salt formation : Reaction of the free base with oxalic acid in methanol or ethanol at 0–5°C to improve crystallinity . Critical conditions include temperature control (e.g., 80–100°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize by-products .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure, and what key spectral markers should be analyzed?
- ¹H/¹³C NMR : Key signals include:
- Benzylpiperidine protons (δ 2.5–3.5 ppm for piperidine CH₂; δ 7.2–7.4 ppm for benzyl aromatic protons) .
- Thiophene protons (δ 7.0–7.5 ppm, coupled with oxadiazole C=O at ~170 ppm in ¹³C NMR) .
- IR Spectroscopy : Stretching vibrations for oxadiazole (C=N at ~1600 cm⁻¹) and ketone (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ calculated for C₂₇H₂₇N₅O₆S: 562.1765) .
Q. What role does the oxalate counterion play in the compound’s stability and solubility?
The oxalate salt enhances aqueous solubility via hydrogen bonding and improves thermal stability by forming a crystalline lattice. Comparative studies with other salts (e.g., hydrochloride) show oxalate’s superior crystallinity, critical for X-ray diffraction analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for this compound?
- Cross-validation : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data. Adjust computational parameters (e.g., solvent effects in PCM models) to align with observed peaks .
- Purity checks : Employ HPLC (C18 column, acetonitrile/water gradient) to rule out impurities causing anomalous signals .
- Dynamic effects : Consider conformational flexibility (e.g., azetidine ring puckering) that may lead to averaged NMR signals .
Q. What strategies optimize the coupling reaction efficiency between the benzylpiperidine and oxadiazole-azetidine moieties?
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. XPhos Pd G3 for improved yields in Suzuki-Miyaura couplings .
- Solvent optimization : Compare DMF (high polarity) vs. toluene (lower cost) for reaction rates .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, achieving >85% yield .
Q. How does the thiophene substitution pattern influence the electronic properties of the oxadiazole ring?
- Electron-withdrawing effects : Thiophene’s sulfur atom increases oxadiazole ring electrophilicity, verified via Hammett σ constants and DFT-calculated partial charges .
- Impact on bioactivity : Thiophene-linked oxadiazoles show enhanced binding to kinase targets (e.g., IC₅₀ < 1 μM in enzymatic assays) compared to phenyl analogs .
Q. What crystallographic approaches (e.g., SHELX refinement) are recommended for determining the compound’s solid-state structure?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Refinement : SHELXL-2018 for least-squares refinement; address disorder in the azetidine ring using PART and SUMP instructions .
- Validation : Check R-factor convergence (<5%), and analyze Hirshfeld surfaces for intermolecular interactions (e.g., oxalate hydrogen bonds) .
Contradictions and Validation
- Synthetic yields : One study reports 60–70% yields using Pd(OAc)₂ , while another achieves >85% with microwave assistance . Method selection depends on scalability vs. speed.
- Oxalate vs. free base : While oxalate improves crystallinity, some biological assays require free base dissolution in DMSO, necessitating counterion exchange protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
